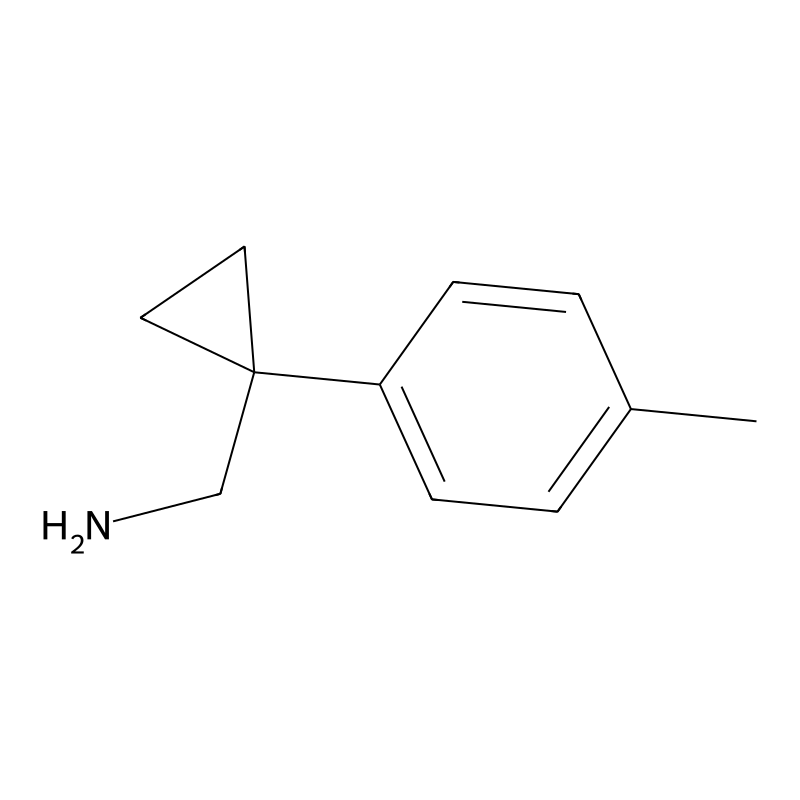

1-(4-Methylphenyl)cyclopropanemethanamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

ALX Receptor Agonists

Scientific Field: Medicinal Chemistry

Application Summary: The compound “1-(p-tolyl)cyclopropyl” is used in the synthesis of bridged spiro[2.4]heptane derivatives, which act as ALX receptor agonists. ALX receptors play a crucial role in the resolution of inflammation, and agonists can potentially be used in the treatment of inflammatory diseases.

1-(4-Methylphenyl)cyclopropanemethanamine is an organic compound characterized by a cyclopropane ring attached to a methanamine group, with a para-methylphenyl substituent. Its molecular formula is , and it features a unique structure that combines a cyclopropyl group with an amine functionality, making it of interest in medicinal chemistry and organic synthesis. The compound is known for its potential biological activities, which are currently under investigation.

- Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using reagents such as potassium permanganate or chromium trioxide.

- Reduction: Reduction reactions can convert it into various amine derivatives, typically using hydrogen gas in the presence of a palladium catalyst.

- Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl or aromatic positions, leading to diverse substituted derivatives.

These reactions highlight the compound's versatility in synthetic organic chemistry.

The biological activity of 1-(4-Methylphenyl)cyclopropanemethanamine is an area of ongoing research. Preliminary studies suggest that it may interact with specific receptors or enzymes, potentially acting as an agonist or antagonist. This interaction could influence various biochemical pathways, although detailed mechanistic studies are required to elucidate its precise biological effects.

Synthesis of 1-(4-Methylphenyl)cyclopropanemethanamine typically involves the following methods:

- Nucleophilic Substitution: A common synthetic route involves reacting cyclopropylmethyl halides with 4-methylphenyl amines in the presence of a base (e.g., sodium hydride) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

- Industrial Production: On an industrial scale, continuous flow reactors may be employed to ensure consistent quality and yield, alongside automated systems for reagent addition and temperature control.

These methods facilitate the efficient production of the compound for research and potential therapeutic applications.

1-(4-Methylphenyl)cyclopropanemethanamine has several potential applications:

- Medicinal Chemistry: The compound is being explored as a precursor for drug development due to its unique structure and biological activity.

- Chemical Research: It serves as a building block in the synthesis of more complex organic molecules, contributing to advancements in chemical research.

- Material Science: Investigations into its properties may lead to applications in developing specialty chemicals and materials.

Interaction studies of 1-(4-Methylphenyl)cyclopropanemethanamine focus on its binding affinity and efficacy towards various biological targets. These studies aim to determine how the compound interacts with specific receptors or enzymes, influencing physiological responses. Understanding these interactions is crucial for assessing its therapeutic potential and safety profile.

Several compounds exhibit structural similarities to 1-(4-Methylphenyl)cyclopropanemethanamine. Here are some notable examples:

- Cyclopropylmethyl-(2-fluoro-4-methylaniline): Shares a cyclopropylmethyl group but differs in the substituent on the aromatic ring.

- Cyclopropylmethyl-(2-isobutoxyphenyl)-amine: Contains an isobutoxy substituent instead of a methyl group.

- 1-(3-Methoxy-4-methylphenyl)cyclopropanemethanamine: Features a methoxy group on the aromatic ring, altering its electronic properties.

Uniqueness

The uniqueness of 1-(4-Methylphenyl)cyclopropanemethanamine lies in its specific combination of a cyclopropylmethyl group and a para-methylphenyl substituent. This configuration imparts distinct steric and electronic characteristics that differentiate it from similar compounds, making it valuable for further exploration in both synthetic chemistry and pharmacology.